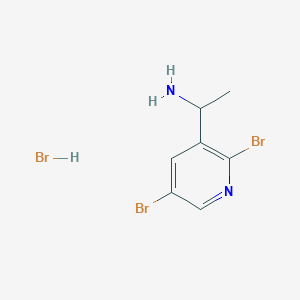

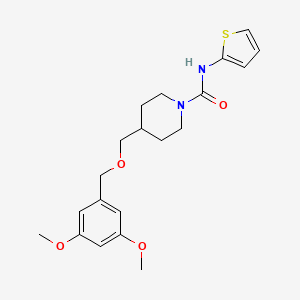

1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide" is not directly mentioned in the provided papers. However, the papers discuss various brominated pyridine derivatives and their complexes, which can offer insights into the chemical behavior and properties that might be relevant to the compound . For instance, the synthesis and characterization of bromo-substituted pyridyl compounds, as well as their molecular structures, have been explored .

Synthesis Analysis

The synthesis of brominated pyridine derivatives is often achieved through multi-step reactions, starting from different pyridine precursors. For example, one paper describes the synthesis of 5,5'-dibromo-2,2'-dipyridyl disulfide and its derivatives from alkyl halides using NaBH4, highlighting the mild reaction conditions and high yields . Although the exact synthesis of "1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide" is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structures of brominated pyridine compounds have been characterized using techniques such as X-ray diffraction, DFT calculations, and spectroscopic methods like FTIR, Raman, and NMR . These studies reveal the presence of hydrogen bonds, electrostatic attractions, and other interactions that stabilize the molecular structure. For instance, hydrogen-bonded bromide anions and electrostatic attractions between nitrogen and bromide ions are common features .

Chemical Reactions Analysis

The brominated pyridine derivatives are shown to be versatile intermediates for further chemical transformations. For example, they can be used to synthesize a range of ligands for transition metals . The reactivity of such compounds is often influenced by the presence of bromine atoms, which can act as good leaving groups or facilitate the formation of new bonds through substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are closely related to their molecular structure. The presence of bromine atoms significantly affects properties such as solubility, melting point, and reactivity. The spectroscopic data obtained from FTIR, Raman, and NMR provide valuable information about the electronic environment of the atoms within the molecule, which in turn influences the chemical properties .

Scientific Research Applications

Synthesis and Material Development

The compound has been utilized in the synthesis of various brominated compounds and radiopharmaceuticals, showcasing its importance in material development and chemical research. For instance, Bach and Bridges (1982) demonstrated the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) from [2-14C]ethan-1-01-2-amine hydrochloride, highlighting its utility in creating radiolabeled compounds with high purity and yield for potential applications in medical imaging and diagnostics (Bach & Bridges, 1982).

Structural and Spectroscopic Analysis

The structural and spectroscopic characteristics of related compounds have been extensively studied, providing insights into their molecular configuration, bonding, and interactions. Komasa et al. (2016) characterized the molecular structure of 1,2-di(3-hydroxymethylpyridinium)ethane dibromide through X-ray diffraction and various spectroscopic methods, shedding light on the intermolecular interactions and hydrogen bonding patterns that stabilize the crystal structure. Such studies are crucial for understanding the physicochemical properties of brominated pyridine derivatives, which can inform their application in diverse fields such as material science, catalysis, and pharmaceuticals (Komasa et al., 2016).

Catalysis and Chemical Reactions

Research has also explored the use of brominated pyridine derivatives in catalysis and as intermediates in various chemical reactions. For example, Kavala, Naik, and Patel (2005) developed a new recyclable ditribromide reagent for efficient bromination under solvent-free conditions, demonstrating the potential of brominated pyridine compounds in sustainable and green chemistry applications. Such studies underscore the versatility of these compounds in facilitating diverse chemical transformations, with implications for synthesis, industrial chemistry, and environmental sustainability (Kavala, Naik, & Patel, 2005).

Molecular and Complex Formation

Further, the ability of brominated pyridine derivatives to form complex structures with metals has been investigated, revealing their potential in coordination chemistry and material science. For instance, Youinou, Ziessel, and Lehn (1991) reported the formation of dihelicate and mononuclear complexes from ethane-bridged dimeric bipyridine or phenanthroline ligands with copper(I), cobalt(II), and iron(II) cations. Such complexes exhibit unique structural features and properties that could be exploited in catalysis, molecular recognition, and the development of functional materials (Youinou, Ziessel, & Lehn, 1991).

Safety and Hazards

properties

IUPAC Name |

1-(2,5-dibromopyridin-3-yl)ethanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2.BrH/c1-4(10)6-2-5(8)3-11-7(6)9;/h2-4H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUCNQWOYGPMJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC(=C1)Br)Br)N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-isopropylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2519101.png)

![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2519102.png)

![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2519103.png)

![N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2519106.png)

![N-(pyridin-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2519107.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2519109.png)

![(5Z)-1-butyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2519111.png)

![2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2519112.png)

![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519120.png)